The compound 2-(4-Chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a synthetic organic molecule with potential applications in medicinal chemistry and agricultural science. This compound is characterized by its complex structure that combines elements of phenoxy, benzothiazole, and amide functionalities, making it of interest for various biological and chemical studies.
In terms of classification, this compound can be categorized as:
The synthesis of 2-(4-chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic synthesis techniques. These may include:
The synthesis may require specific reagents such as bases (e.g., sodium hydroxide) to facilitate nucleophilic substitutions and catalysts to enhance reaction rates. Temperature control and reaction time are critical to ensure high yields and purity of the final product.
The molecular formula for 2-(4-chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is , with a molecular weight of approximately 370.5 g/mol. The structure features:
The compound's structural data can be represented in various formats such as InChI or SMILES for computational modeling and database entry:
InChI=1S/C20H22ClN2O3S/c1-13-6-4-7-17(14(13)2)25-11-5-8-19(23)22-20-21-16-10-9-15(24-3)12-18(16)26-20/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,22,23)The compound may participate in various chemical reactions typical for amides and phenolic compounds:
These reactions often require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide), and catalysts to optimize yields.
The mechanism of action for compounds like 2-(4-chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide may involve interactions with biological targets such as enzymes or receptors. For instance:
Experimental studies would typically assess binding affinities using techniques like surface plasmon resonance or radiolabeled ligand assays to quantify interactions with biological targets.
The physical properties of 2-(4-chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide include:
Chemical properties include:
Relevant analyses could involve spectroscopic methods (NMR, IR) to confirm structure and purity.
This compound has potential applications in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: